molecular formula C10H8N6 B1380267 4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine CAS No. 1542059-06-2

4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine

Cat. No.: B1380267
CAS No.: 1542059-06-2
M. Wt: 212.21 g/mol
InChI Key: UMUPYEIXIUWMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine is a chemical compound that features a benzotriazole moiety attached to a pyrimidine ring

Biochemical Analysis

Biochemical Properties

4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s benzotriazole group can form hydrogen bonds and π-π stacking interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby affecting phosphorylation processes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspases. Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . In normal cells, the compound’s impact may vary, potentially causing less pronounced effects due to differential expression of target proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, it may activate certain pathways by binding to receptors and triggering downstream signaling cascades. Changes in gene expression induced by this compound are often mediated through transcription factors that respond to altered signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it may degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in membrane transport proteins. These adaptations can influence the compound’s long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, toxic effects can occur, including hepatotoxicity, nephrotoxicity, and hematological abnormalities. Threshold effects are often observed, where a small increase in dosage leads to a disproportionate increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the benzotriazole ring, leading to the formation of more polar metabolites that are excreted in the urine. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as glycolysis or the tricarboxylic acid cycle, thereby altering cellular energy production and biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine typically involves the reaction of 1H-benzotriazole with a suitable pyrimidine derivative. One common method is the nucleophilic substitution reaction where 1H-benzotriazole is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with different nucleophiles can yield a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine is unique due to its combination of a benzotriazole moiety with a pyrimidine ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(benzotriazol-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-10-12-6-5-9(13-10)16-8-4-2-1-3-7(8)14-15-16/h1-6H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPYEIXIUWMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine
Reactant of Route 5
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.